Cas no 159084-44-3 (Methyl thieno[3,2-b]pyridine-5-carboxylate)

Methyl thieno[3,2-b]pyridine-5-carboxylate is a heterocyclic ester compound featuring a fused thienopyridine core. Its structure combines a thiophene ring with a pyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The methyl ester group enhances solubility and reactivity, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents. Its rigid bicyclic framework contributes to improved binding affinity and metabolic stability in drug design. High purity grades are available for research applications, ensuring reproducibility in synthetic routes. The compound’s stability under standard conditions makes it a practical choice for laboratory use.
Methyl thieno[3,2-b]pyridine-5-carboxylate structure
159084-44-3 structure
Product Name:Methyl thieno[3,2-b]pyridine-5-carboxylate
CAS No:159084-44-3
MF:C9H7NO2S
MW:193.222380876541
MDL:MFCD22552911
CID:4607193
PubChem ID:18398665
Update Time:2025-06-11

Methyl thieno[3,2-b]pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl thieno[3,2-b]pyridine-5-carboxylate
    • Thieno[3,2-b]pyridine-5-carboxylic acid, methyl ester
    • Z2236664032
    • Methyl thieno[3,2-b]pyridine-5-carboxylate
    • MDL: MFCD22552911
    • Inchi: 1S/C9H7NO2S/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3
    • InChI Key: GNXOMTZDQFHWEL-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C=CC(C(=O)OC)=N2

Computed Properties

  • Exact Mass: 193.01974964g/mol
  • Monoisotopic Mass: 193.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.4

Methyl thieno[3,2-b]pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3070-250 MG
methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3 95%
250MG
¥ 3,069.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3070-500 MG
methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3 95%
500MG
¥ 4,092.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3070-1 G
methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3 95%
1g
¥ 5,121.00 2021-05-07
Alichem
A029199504-250mg
Methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3 95%
250mg
$802.74 2022-04-02
TRC
B498803-2.5mg
methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3
2.5mg
$ 50.00 2022-06-07
TRC
B498803-5mg
methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3
5mg
$ 70.00 2022-06-07
TRC
B498803-25mg
methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3
25mg
$ 295.00 2022-06-07
abcr
AB542751-250 mg
Methyl thieno[3,2-b]pyridine-5-carboxylate; .
159084-44-3
250MG
€611.70 2023-04-14
abcr
AB542751-1 g
Methyl thieno[3,2-b]pyridine-5-carboxylate; .
159084-44-3
1g
€1,010.30 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3070-100 MG
methyl thieno[3,2-b]pyridine-5-carboxylate
159084-44-3 95%
100MG
¥ 1,280.00 2022-10-13

Methyl thieno[3,2-b]pyridine-5-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:159084-44-3)Methyl thieno[3,2-b]pyridine-5-carboxylate
Order Number:A1066832
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:36
Price ($):3471.0
Email:sales@amadischem.com

Additional information on Methyl thieno[3,2-b]pyridine-5-carboxylate

Methyl Thieno[3,2-b]pyridine-5-carboxylate: A Comprehensive Overview

Methyl thieno[3,2-b]pyridine-5-carboxylate (CAS No. 159084-44-3) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thienopyridine scaffold, exhibits a range of biological activities that make it a valuable candidate for drug development. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of methyl thieno[3,2-b]pyridine-5-carboxylate.

Chemical Structure and Properties

Methyl thieno[3,2-b]pyridine-5-carboxylate is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C11H9NO2S, and it has a molecular weight of 219.26 g/mol. The presence of the thienopyridine core imparts unique electronic and steric properties to the molecule, which contribute to its biological activity. The methyl ester group at the 5-position further modulates its physicochemical properties, making it suitable for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of methyl thieno[3,2-b]pyridine-5-carboxylate can be achieved through several routes. One common method involves the condensation of 2-aminothiophene with an appropriate carboxylic acid or ester followed by cyclization and esterification. For instance, a recent study published in the Journal of Organic Chemistry reported a high-yield synthesis of methyl thieno[3,2-b]pyridine-5-carboxylate using microwave-assisted conditions. This method not only improved the yield but also reduced the reaction time significantly.

Biological Activities

Methyl thieno[3,2-b]pyridine-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the most notable activities is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, methyl thieno[3,2-b]pyridine-5-carboxylate has also demonstrated potent antiproliferative activity against various cancer cell lines. A study published in Cancer Research found that this compound selectively induced apoptosis in human colon cancer cells while sparing normal cells. The mechanism underlying this activity is believed to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Clinical Applications and Future Prospects

The promising biological activities of methyl thieno[3,2-b]pyridine-5-carboxylate have led to increased interest in its clinical applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models of disease. These studies have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.

Despite these encouraging results, further research is needed to fully understand the potential benefits and risks associated with methyl thieno[3,2-b]pyridine-5-carboxylate. Ongoing clinical trials are currently investigating its efficacy in treating various conditions such as chronic inflammation and cancer. The results from these trials will provide valuable insights into the therapeutic potential of this compound.

Conclusion

In conclusion, methyl thieno[3,2-b]pyridine-5-carboxylate (CAS No. 159084-44-3) is a promising heterocyclic compound with a wide range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development. As research in this area continues to advance, it is likely that we will see more applications of this compound in both basic research and clinical settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:159084-44-3)Methyl thieno[3,2-b]pyridine-5-carboxylate
A1066832
Purity:99%
Quantity:10g
Price ($):3471.0
Email